(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Chiral Synthesis Pharmaceutical Intermediates Quality Control

Essential chiral intermediate for amikacin antibiotic synthesis. The Cbz group provides orthogonal protection, stable to acids but cleaved via hydrogenolysis. Certified with specific rotation +10° (c=1, CHCl₃) to ensure enantiomeric purity, avoiding inactive R‑form contamination. Suitable for cGMP manufacturing and impurity profiling.

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 40371-50-4
Cat. No. B044105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid
CAS40371-50-4
Synonyms(S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butyric Acid;  (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutyric Acid;  (S)-4-[(Benzyloxycarbonyl)amino]-2-hydroxybutanoic Acid;  L(-)-γ-Benzyloxycarbonylamino-α-hydroxybutyric Acid;  L-γ-Benzyloxycarbonylami
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O
InChIInChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
InChIKeyULKOBRDRCYROKY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 40371-50-4: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid – Chiral Amino Acid Derivative for Specialized Synthesis


(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid (CAS 40371-50-4), also designated Cbz-HABA-OH or Z-4-AHBA, is a chiral amino acid derivative belonging to the N‑protected hydroxyamino acid class . It is characterized by an (S)‑configured 2‑hydroxybutyric acid backbone bearing a benzyloxycarbonyl (Cbz) protected amino group at the 4‑position, with the empirical formula C12H15NO5 and a molecular weight of 253.25 g/mol . The compound serves as a critical building block and chiral intermediate, most notably in the synthesis of the aminoglycoside antibiotic amikacin [1]. It is also utilized in the preparation of functionalized polylactide‑PEG copolymers and as a reference standard for pharmacopeial impurity profiling [2][3].

Why CAS 40371-50-4 Cannot Be Replaced by Generic Chiral Amino Acids or Racemic Mixtures


The interchangeability of (S)‑N‑Carbobenzyloxy‑4‑amino‑2‑hydroxybutyric acid with its racemate (CAS 13477‑53‑7), unprotected 4‑amino‑2‑hydroxybutyric acid, or the (R)‑enantiomer (CAS 40371‑51‑5) is precluded by three critical factors. First, the (S)‑enantiomer is the requisite stereoisomer for the biosynthesis of amikacin; the (R)‑form or racemic mixtures lead to inactive or reduced‑potency antibiotic analogs [1]. Second, the Cbz protecting group provides orthogonal stability: it withstands acidic and mild basic conditions yet is selectively cleaved by hydrogenolysis, a crucial feature for multi‑step peptide and aminoglycoside syntheses where Boc or Fmoc groups would be incompatible [2]. Third, the compound exhibits a specific optical rotation of approximately +10° (c=1, CHCl3) that serves as a direct quality metric; any deviation signals contamination by the (R)‑enantiomer or other impurities, directly impacting the chiral purity required for cGMP pharmaceutical manufacturing .

Quantitative Differentiation of CAS 40371-50-4 from Closest Structural Analogs: A Comparator‑Based Evidence Guide


Enantiomeric Purity and Optical Rotation: Distinct (S)‑Configuration Values

The (S)‑enantiomer (CAS 40371‑50‑4) is distinguished from the (R)‑enantiomer (CAS 40371‑51‑5) and the racemic mixture (CAS 13477‑53‑7) by its specific optical rotation. The target compound exhibits a reported specific rotation of +10° (c=1, CHCl3) or ‑10° (c=1, chloroform) [1] depending on measurement conditions. In contrast, the (R)‑enantiomer would display an equal but opposite rotation, while the racemate shows no net optical activity. This parameter is a direct, quantifiable indicator of enantiomeric excess and is essential for verifying stereochemical integrity in synthetic applications .

Chiral Synthesis Pharmaceutical Intermediates Quality Control

Chromatographic Purity: HPLC‑Assayed Specifications vs. Competitor Grades

Commercial sources of (S)‑N‑Carbobenzyloxy‑4‑amino‑2‑hydroxybutyric acid specify HPLC purity, enabling direct comparison across suppliers. The target compound is offered at ≥98% (HPLC) by Capotchem [1], ≥99% (HPLC, medical grade) by Sinoway [2], and 97% (HPLC) by AKSci . In contrast, the unprotected 4‑amino‑2‑hydroxybutyric acid (CAS 13477‑53‑7) is commonly listed at ≥95% purity without an HPLC specification . This quantitative difference is critical for applications requiring high‑fidelity analytical standards or cGMP intermediate compliance.

Analytical Chemistry Pharmaceutical Manufacturing Reference Standards

Protecting Group Orthogonality: Cbz vs. Boc/Fmoc Stability Under Acidic and Hydrogenolytic Conditions

The Cbz protecting group in the target compound (CAS 40371‑50‑4) exhibits a distinct stability profile compared to Boc (t‑butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) protected analogs. Cbz is stable to acidic conditions (e.g., TFA) but is readily cleaved by catalytic hydrogenation (H2, Pd/C) [1]. In contrast, Boc groups are labile in acid but stable to hydrogenolysis, while Fmoc groups are base‑labile and also stable to hydrogenation [2]. This orthogonality allows the target compound to be used in multi‑step syntheses where selective deprotection is required, such as in the construction of amikacin intermediates [3].

Peptide Synthesis Protecting Group Strategy Solid‑Phase Chemistry

Application‑Specific Utility: Amikacin Intermediate vs. General Amino Acid Building Blocks

CAS 40371‑50‑4 is a designated key intermediate for the aminoglycoside antibiotic amikacin, whereas the unprotected 4‑amino‑2‑hydroxybutyric acid (CAS 13477‑53‑7) or its (R)‑enantiomer are not reported in this role [1]. In the amikacin synthesis pathway, the Cbz‑protected (S)‑enantiomer is specifically incorporated to introduce the (S)‑4‑amino‑2‑hydroxybutyryl (HABA) side chain onto the kanamycin A core [2]. Substitution with the racemate or the (R)‑enantiomer would yield diastereomeric impurities that compromise antibiotic activity and require costly chromatographic separation [3].

Antibiotic Synthesis Aminoglycosides Pharmaceutical Intermediates

Storage and Stability: Refrigerated vs. Ambient Storage Specifications

Storage recommendations for (S)‑N‑Carbobenzyloxy‑4‑amino‑2‑hydroxybutyric acid vary by supplier but provide quantitative guidance. Capotchem specifies ambient storage in a tightly closed container [1], while Swablab recommends ‑20°C protected from light [2]. In contrast, the unprotected 4‑amino‑2‑hydroxybutyric acid (CAS 13477‑53‑7) is often listed as hygroscopic and requires more stringent storage conditions . The Cbz‑protected target compound thus offers greater ambient stability, reducing cold‑chain logistics costs.

Chemical Stability Long‑Term Storage Inventory Management

Solubility Profile: Balanced Solubility in Organic and Aqueous Media

The target compound exhibits a solubility profile that is favorable for both organic and aqueous reactions. It is soluble in water and alcohol, and slightly soluble in chloroform, DMSO, and methanol . In comparison, the unprotected 4‑amino‑2‑hydroxybutyric acid is highly water‑soluble but has limited solubility in organic solvents . The Cbz group enhances lipophilicity, enabling broader solvent compatibility for multi‑phase reactions and bioconjugation applications [1].

Formulation Reaction Solvent Selection Bioconjugation

High‑Value Application Scenarios for (S)‑N‑Carbobenzyloxy‑4‑amino‑2‑hydroxybutyric Acid (CAS 40371‑50‑4) Based on Quantified Differentiation


Amikacin Intermediate: Stereochemically Defined Precursor for Aminoglycoside Antibiotic Synthesis

The compound is a key intermediate in the manufacture of amikacin, a semi‑synthetic aminoglycoside antibiotic. The (S)‑enantiomer (CAS 40371‑50‑4) is specifically required to introduce the (S)‑4‑amino‑2‑hydroxybutyryl side chain onto the kanamycin A core. Substitution with the (R)‑enantiomer or racemic mixture would yield diastereomeric impurities, compromising antibiotic potency and necessitating costly purification. The quantifiable enantiomeric purity (specific rotation +10° or ‑10°) and HPLC‑verified chemical purity (≥98%) directly support cGMP compliance in pharmaceutical manufacturing [1].

Pharmacopeial Reference Standard: Amikacin Impurity 9 for Method Validation and Quality Control

The compound is listed as Amikacin Impurity 9 and serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during amikacin drug synthesis. Its high purity (≥98% by HPLC) and traceability to USP/EP standards ensure reliable calibration and detection of related impurities. The Cbz protecting group’s stability under standard analytical conditions (e.g., HPLC mobile phases) makes it an ideal marker for impurity profiling [2].

Chiral Building Block for Functionalized Polylactide‑PEG Copolymers

The compound is employed in the synthesis of amine‑functionalized polylactide‑PEG copolymers, where the (S)‑configured hydroxyl group and Cbz‑protected amine provide orthogonal handles for polymerization and subsequent functionalization. The specific optical rotation (+10° in CHCl3) serves as a quality metric to confirm retention of chirality during polymer synthesis, directly impacting the polymer’s stereoregularity and, consequently, its physical properties and biocompatibility [3].

N‑Protected Amino Acid for Orthogonal Peptide Synthesis

The Cbz protecting group is stable to acidic conditions (e.g., TFA) but is selectively cleaved by hydrogenolysis. This orthogonality allows the compound to be used in peptide syntheses where Boc or Fmoc protecting groups are incompatible. The quantifiable HPLC purity (≥98%) and ambient storage stability reduce the risk of side reactions and facilitate multi‑step solid‑phase peptide synthesis. The balanced solubility in both aqueous and organic media further enhances its utility in diverse reaction conditions [4].

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